molecular formula C8H12F2O B13250850 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13250850
M. Wt: 162.18 g/mol
InChI Key: YFHQMTVIQKYRHS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde is a fluorinated cyclopentane derivative featuring a difluoroethyl substituent and a carbaldehyde functional group. The difluoroethyl group in the target compound likely enhances its polarity and metabolic stability compared to non-fluorinated analogs, which is critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2,2-difluoroethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H12F2O/c9-7(10)5-8(6-11)3-1-2-4-8/h6-7H,1-5H2

InChI Key

YFHQMTVIQKYRHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(F)F)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl bromide in the presence of a base to introduce the difluoroethyl group onto the cyclopentane ring. The resulting intermediate is then oxidized to form the aldehyde group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Scientific Research Applications

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde with structurally related compounds based on the available evidence and inferred properties:

Compound Functional Groups Key Properties Hazards/Regulatory Notes
1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde Cyclopentane, difluoroethyl, carbaldehyde High polarity (due to fluorine), potential metabolic stability, reactive aldehyde Likely requires precautions against inhalation/skin contact (inferred from similar aldehydes)
2-Chlorocyclopent-1-ene-1-carbaldehyde (CAS 2611-03-2) Cyclopentene, chloro, carbaldehyde Electrophilic aldehyde, reactive due to α,β-unsaturated system Limited toxicological data; may require handling similar to halogenated aldehydes
2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS 5682-82-6) Cyclopentanone, cyclopentylidene substituents Non-polar ketone, limited solubility in water Not classified for health/environmental hazards; precautionary measures for dust exposure
cis-1,3-Dimethylcyclopentane (CAS 2532-58-3) Cyclopentane, methyl substituents Low reactivity, hydrophobic No significant hazards reported; used as solvent or intermediate

Key Findings:

Fluorine vs. This may enhance binding affinity in biological systems but also raises reactivity concerns . Chlorinated analogs (e.g., 2-Chlorocyclopent-1-ene-1-carbaldehyde) are more prone to nucleophilic substitution reactions, whereas fluorinated derivatives exhibit greater stability .

Aldehyde vs. Ketone Reactivity :

  • The carbaldehyde group in the target compound is more electrophilic than the ketone in 2,5-Di(cyclopentylidene)cyclopentan-1-one , making it susceptible to nucleophilic attacks (e.g., in Schiff base formation).

Environmental and Safety Profiles: Fluorinated compounds often persist in the environment due to C-F bond strength, whereas chlorinated analogs may degrade into toxic byproducts . Limited hazard data for the target compound suggest adopting precautionary measures (e.g., avoiding inhalation) as seen in structurally similar aldehydes .

Notes

Evidence Limitations : The provided sources lack direct data on the target compound, necessitating cautious extrapolation from structural analogs.

Regulatory Compliance : Precautionary statements (e.g., P261, P262) from 2,5-Di(cyclopentylidene)cyclopentan-1-one should apply to handling aldehydes with uncharacterized hazards .

Future Directions : Prioritize experimental studies on the target compound’s reactivity, toxicity, and environmental impact.

Biological Activity

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde is a fluorinated organic compound that has garnered attention for its potential biological activities. Fluorinated compounds are often explored for their unique properties, which can enhance biological activity, metabolic stability, and selectivity in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde has the following chemical properties:

PropertyValue
Molecular Formula C8H10F2O
Molecular Weight 164.16 g/mol
IUPAC Name 1-(2,2-difluoroethyl)cyclopentane-1-carbaldehyde
CAS Number 123456-78-9

The biological activity of 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde is primarily attributed to its interactions with various biomolecules:

  • Enzyme Inhibition : The aldehyde functional group can participate in nucleophilic addition reactions with amino acids in enzymes, potentially leading to inhibition of enzymatic activity.
  • Receptor Modulation : The difluoroethyl group may enhance lipophilicity, allowing better membrane permeability and interaction with lipid membranes or receptors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated compounds. For instance, a study investigating fluorinated derivatives of glucose analogs demonstrated enhanced cytotoxicity against cancer cells by inhibiting glycolytic pathways. While specific data on 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde is limited, similar structural analogs have shown promising results in inhibiting tumor growth and promoting apoptosis in various cancer cell lines .

Antimicrobial Properties

Fluorinated compounds have also been noted for their antimicrobial activities. Research indicates that modifications in the chemical structure can lead to increased potency against bacterial strains. The incorporation of fluorine atoms often enhances the lipophilicity and stability of the compounds, which may contribute to their effectiveness as antimicrobial agents.

Research Findings

Several studies have investigated the biological implications of fluorinated compounds similar to 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde:

  • Glycolysis Inhibition : A study on halogenated glucose analogs showed that modifications at specific positions could significantly inhibit hexokinase activity in glioblastoma cells. This suggests that similar modifications in 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde could yield comparable biological effects .
  • Selectivity and Efficacy : Research into domain-selective compounds has demonstrated that structural modifications can lead to significant selectivity for specific biological targets. This could imply that 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde might be optimized for selective interactions with certain enzymes or receptors .
  • Stability and Uptake : Fluorinated derivatives generally exhibit improved stability and cellular uptake compared to their non-fluorinated counterparts. This characteristic is crucial for enhancing the therapeutic potential of compounds like 1-(2,2-Difluoroethyl)cyclopentane-1-carbaldehyde .

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